![molecular formula C12H13NO4S B7581112 4-[(E)-3-thiophen-2-ylprop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581112.png)
4-[(E)-3-thiophen-2-ylprop-2-enoyl]morpholine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(E)-3-thiophen-2-ylprop-2-enoyl]morpholine-3-carboxylic acid, also known as TPMPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. TPMPA is a potent and selective antagonist of the GABA(A) receptor, which is a major neurotransmitter receptor in the central nervous system.
Aplicaciones Científicas De Investigación
4-[(E)-3-thiophen-2-ylprop-2-enoyl]morpholine-3-carboxylic acid has been used extensively in scientific research as a tool to study the GABA(A) receptor. The GABA(A) receptor is a major target for many drugs, including benzodiazepines and barbiturates, which are commonly used as sedatives and anxiolytics. 4-[(E)-3-thiophen-2-ylprop-2-enoyl]morpholine-3-carboxylic acid has been shown to be a potent and selective antagonist of the GABA(A) receptor, which makes it a valuable tool for studying the function of this receptor.
Mecanismo De Acción
4-[(E)-3-thiophen-2-ylprop-2-enoyl]morpholine-3-carboxylic acid acts as a competitive antagonist of the GABA(A) receptor by binding to the same site as the neurotransmitter GABA. This prevents GABA from binding to the receptor and activating it, which leads to a decrease in inhibitory neurotransmission. This mechanism of action has been extensively studied and is well understood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(E)-3-thiophen-2-ylprop-2-enoyl]morpholine-3-carboxylic acid depend on the specific experimental conditions and the system being studied. In general, 4-[(E)-3-thiophen-2-ylprop-2-enoyl]morpholine-3-carboxylic acid has been shown to decrease inhibitory neurotransmission by blocking the GABA(A) receptor. This can lead to increased excitability in the nervous system and has been implicated in a variety of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-[(E)-3-thiophen-2-ylprop-2-enoyl]morpholine-3-carboxylic acid is its potency and selectivity as a GABA(A) receptor antagonist. This makes it a valuable tool for studying the function of this receptor in a variety of experimental systems. However, like all experimental tools, 4-[(E)-3-thiophen-2-ylprop-2-enoyl]morpholine-3-carboxylic acid has limitations. For example, it may not accurately reflect the effects of endogenous GABA in vivo, and its effects may be influenced by experimental conditions such as temperature and pH.
Direcciones Futuras
There are many future directions for research on 4-[(E)-3-thiophen-2-ylprop-2-enoyl]morpholine-3-carboxylic acid and the GABA(A) receptor. One area of interest is the development of new drugs that target this receptor for the treatment of neurological and psychiatric disorders. Another area of interest is the study of the role of the GABA(A) receptor in normal brain function and behavior. Finally, there is ongoing research into the structure of the GABA(A) receptor and its interactions with ligands such as 4-[(E)-3-thiophen-2-ylprop-2-enoyl]morpholine-3-carboxylic acid.
Métodos De Síntesis
The synthesis of 4-[(E)-3-thiophen-2-ylprop-2-enoyl]morpholine-3-carboxylic acid involves several steps, including the reaction of 3-bromothiophene-2-carboxylic acid with morpholine to form 3-morpholin-4-ylthiophene-2-carboxylic acid. This intermediate is then reacted with acetylacetone to form 3-morpholin-4-yl-5-oxo-hex-2-en-1-ylidene-thiophene-2-carboxylic acid. Finally, this compound is treated with thionyl chloride and triethylamine to form 4-[(E)-3-thiophen-2-ylprop-2-enoyl]morpholine-3-carboxylic acid.
Propiedades
IUPAC Name |
4-[(E)-3-thiophen-2-ylprop-2-enoyl]morpholine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4S/c14-11(4-3-9-2-1-7-18-9)13-5-6-17-8-10(13)12(15)16/h1-4,7,10H,5-6,8H2,(H,15,16)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVWWWUARSNEPI-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)C=CC2=CC=CS2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCC(N1C(=O)/C=C/C2=CC=CS2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

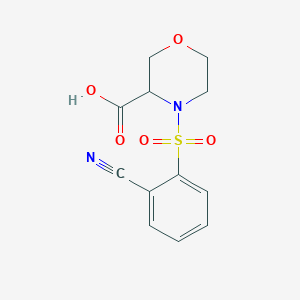
![1-[[(E)-3-(3-fluorophenyl)prop-2-enoyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B7581053.png)
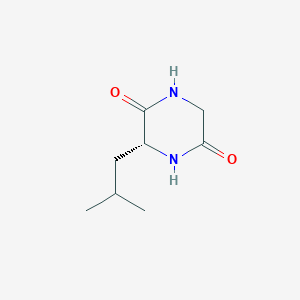
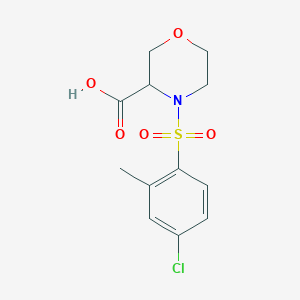

![1-[(4,5-Dimethylthiophene-2-carbonyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B7581079.png)
![1-(4-Chlorophenyl)-3-[methyl(3,3,3-trifluoropropyl)amino]propan-1-one](/img/structure/B7581080.png)
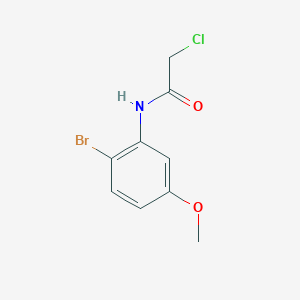

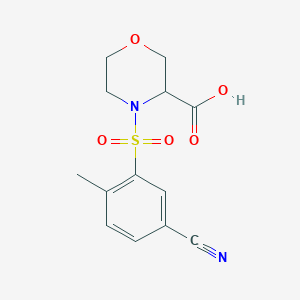
![4-[(E)-3-(4-methylphenyl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581103.png)
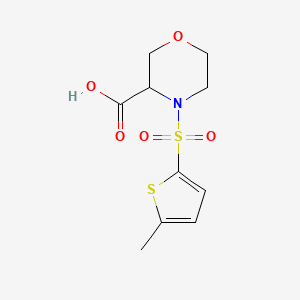
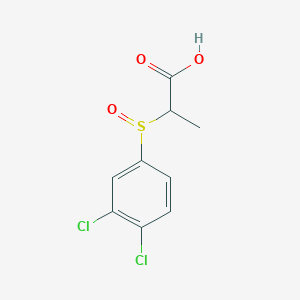
![[4-(4-Fluoro-phenyl)-piperazin-1-yl]-acetic acid benzyl ester](/img/structure/B7581124.png)